molecular formula C13H13FN4 B5010609 N-(cyclopropylmethyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine

N-(cyclopropylmethyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine

Cat. No. B5010609
M. Wt: 244.27 g/mol
InChI Key: XYHVSJWYBGJIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system by blocking cytokine signaling pathways.

Mechanism of Action

N-(cyclopropylmethyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is a selective inhibitor of JAK3, which is a key component of the JAK-STAT signaling pathway. This pathway is involved in the production of cytokines, which are signaling molecules that play a critical role in the immune system. By inhibiting JAK3, this compound can block the production of cytokines, which in turn reduces inflammation and potentially alleviates symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in both animal models and human clinical trials. It has also been shown to reduce the number of activated T cells and B cells, which are key players in the immune response. These effects suggest that this compound has the potential to modulate the immune system and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(cyclopropylmethyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is its selectivity for JAK3, which reduces the risk of off-target effects. It has also been shown to have a good safety profile in both animal models and human clinical trials. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for N-(cyclopropylmethyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine research. One area of interest is its potential use in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is its use in the treatment of other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, there is ongoing research to develop more potent and selective JAK inhibitors, which may have improved therapeutic efficacy and safety profiles.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine involves the reaction of 4-fluoroaniline with cyclopropylmethyl bromide in the presence of a base to obtain N-(cyclopropylmethyl)-4-fluoroaniline. This intermediate is then reacted with 1,2,4-triazin-3-one in the presence of a catalyst to obtain this compound. The overall yield of the synthesis is around 20%, and the purity of the final product is typically greater than 99%.

Scientific Research Applications

N-(cyclopropylmethyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has been extensively studied for its potential therapeutic effects in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the JAK signaling pathway, which is involved in the production of pro-inflammatory cytokines. By blocking this pathway, this compound can reduce inflammation and potentially alleviate symptoms of autoimmune diseases.

properties

IUPAC Name

N-(cyclopropylmethyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4/c14-11-5-3-10(4-6-11)12-8-16-18-13(17-12)15-7-9-1-2-9/h3-6,8-9H,1-2,7H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHVSJWYBGJIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC(=CN=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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